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Compound of Interest

Compound Name: 3-Chloropyridine

Cat. No.: B048278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Chloropyridine (CAS No: 626-60-8), a vital building block in organic synthesis. The document
presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
in a structured format, accompanied by detailed experimental protocols to aid in the replication
and interpretation of these analytical techniques.

Spectroscopic Data Summary

The following sections summarize the essential quantitative data obtained from *H NMR, 3C
NMR, IR, and Mass Spectrometry analyses of 3-Chloropyridine.

NMR spectroscopy provides detailed information about the molecular structure of 3-
Chloropyridine. The data presented below includes chemical shifts (d) in parts per million
(ppm) and coupling constants (J) in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for 3-Chloropyridine[1]
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] Chemical Shift () o Coupling
Proton Assignment Multiplicity
ppm Constants (J) Hz
H-2 8.68 d J(2,6) =25
J(6,5) =4.8, J(6,2) =
H-6 8.79 dd (65) (62)
2.5
J(4,5) = 8.2, J(4,6) =
H-4 7.99 ddd
1.5,J(4,2)=0.3
J(5,4) =8.2,J(5,6) =
H-5 7.57 dd 4 (56)

4.8

Note: Data based on spectrum from W. Bruegel, Z. Elektrochem. (Ber. Bunsenges. Phys.
Chem.) 66, 159 (1962).

Table 2: 13C NMR Spectroscopic Data for 3-Chloropyridine

Precise 3C NMR chemical shift values for 3-Chloropyridine were not explicitly available in the
aggregated search results. However, the chemical shifts for the parent compound, pyridine, are
provided below for reference. The substitution of a chlorine atom at the C-3 position is
expected to have a notable effect on the chemical shifts of the adjacent carbons.

. Pyridine Chemical Shift (6) Expected Shift in 3-
Carbon Assignment

ppm[2] Chloropyridine
C-2 150 Downfield shift
C-3 124 Downfield shift (ipso-carbon)
C-4 136 Minor upfield or downfield shift
C-5 124 Minor upfield or downfield shift
C-6 150 Minor upfield shift

The IR spectrum of 3-Chloropyridine reveals characteristic absorption bands corresponding to
the vibrational modes of its functional groups.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b048278?utm_src=pdf-body
https://www.benchchem.com/product/b048278?utm_src=pdf-body
https://testbook.com/question-answer/the-correct-match-of13c-nmr-chemical-shift-v--63b585e73cc884d3ea7985b0
https://www.benchchem.com/product/b048278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Characteristic IR Absorption Bands for 3-Chloropyridine

Wavenumber (cm~*) Range Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic Ring

1575 - 1550 C=N Stretch Pyridine Ring

1470 - 1400 C=C Stretch Aromatic Ring

1100 - 1000 C-H In-plane Bending Aromatic Ring

800 - 700 C-CI Stretch Aryl Halide

750 - 650 C-H Out-of-plane Bending Aromatic Ring

Electron ionization mass spectrometry (EI-MS) of 3-Chloropyridine results in a molecular ion
peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data (EI-MS) for 3-Chloropyridine[3]

m/z Value Interpretation Relative Abundance
113 [M]* Molecular lon Top Peak

78 [M-CIJ* 2nd Highest

51 [CaHs]* Fragment 3rd Highest

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample
such as 3-Chloropyridine.

e Sample Preparation:

o Accurately weigh approximately 5-25 mg of 3-Chloropyridine for *H NMR (or 20-50 mg
for 3C NMR) into a clean, dry vial.
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o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCIs).

o Ensure the sample is fully dissolved. If any solid particles are present, filter the solution
through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR
tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Cap the NMR tube securely.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR magnet.
o Data Acquisition:

o Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the
magnetic field.

o Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high
resolution and sharp peaks.

o Tuning: The probe is tuned to the specific nucleus being observed (*H or 13C).

o Acquisition: Set the appropriate spectral parameters (e.g., pulse sequence, number of
scans, spectral width, relaxation delay) and initiate data acquisition. For 13C NMR, a
greater number of scans is typically required due to its lower natural abundance and
sensitivity.

e Sample Preparation:

o Clean two infrared-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent
like anhydrous acetone or methylene chloride and allow them to dry completely.
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o Place one to two drops of neat (undiluted) 3-Chloropyridine onto the surface of one salt
plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin film between
the plates.

e Instrument Setup:
o Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
o Ensure the instrument's beam path is clear.

o Data Acquisition:

o Acquire a background spectrum of the empty sample compartment to account for
atmospheric CO2 and Hz0.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

o Clean the salt plates thoroughly with a dry solvent after analysis and return them to a
desiccator for storage.

e Sample Preparation:

o Prepare a dilute solution of 3-Chloropyridine in a volatile organic solvent (e.g.,
dichloromethane or methanol) suitable for GC injection. A typical concentration is around
100-1000 pg/mL.

e Instrument Setup (Gas Chromatograph):

o Set the GC oven temperature program. A typical program might start at a low temperature
(e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature
(e.g., 250°C).

o Set the injector temperature (e.g., 250°C) and the carrier gas (e.g., Helium) flow rate.
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e Instrument Setup (Mass Spectrometer):
o Set the ion source to Electron lonization (EI) mode, typically at 70 eV.

o Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 40-
300).

o Set the temperatures for the ion source and transfer line.

o Data Acquisition:

[e]

Inject a small volume (e.g., 1 pL) of the prepared sample into the GC inlet.

o The sample is vaporized and separated based on its boiling point and interactions with the
GC column.

o As 3-Chloropyridine elutes from the GC column, it enters the MS ion source, where it is
ionized and fragmented.

o The mass analyzer separates the resulting ions by their m/z ratio, and the detector records
their abundance, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying and characterizing a
chemical compound like 3-Chloropyridine using the spectroscopic methods described in this
guide.
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Caption: Workflow for Spectroscopic Analysis of 3-Chloropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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